molecular formula C17H16ClNO3S B1596087 8-chloro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one CAS No. 38314-49-7

8-chloro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one

Cat. No. B1596087
CAS RN: 38314-49-7
M. Wt: 349.8 g/mol
InChI Key: RAQRQCRSBMXYER-UHFFFAOYSA-N
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Description

The compound “8-chloro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one” is a chemical compound that is part of a class of compounds known as benzazepines1. Unfortunately, there is limited information available about this specific compound. However, it is known that many functional groups attached to the benzazepine ring are responsible for the activity of similar compounds1.



Synthesis Analysis

The synthesis of similar compounds often involves several steps, including acylation reactions, intramolecular Friedel-Craft reactions, and reductions2. However, the specific synthesis process for “8-chloro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of “8-chloro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one” is not explicitly provided in the literature. However, it is known that the benzazepine ring is a key structural feature of this class of compounds1.



Chemical Reactions Analysis

The specific chemical reactions involving “8-chloro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one” are not detailed in the literature. However, similar compounds are known to undergo a variety of reactions, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “8-chloro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one” are not readily available in the literature.


Safety And Hazards

The safety and hazards associated with “8-chloro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one” are not explicitly stated in the literature. However, it is important to handle all chemical compounds with appropriate safety precautions.


Future Directions

The future directions for research on “8-chloro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one” are not explicitly stated in the literature. However, the benzazepine class of compounds continues to be of interest in medicinal chemistry due to their wide range of biological activities1.


properties

IUPAC Name

8-chloro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3S/c1-12-4-7-14(8-5-12)23(21,22)19-10-2-3-17(20)15-9-6-13(18)11-16(15)19/h4-9,11H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQRQCRSBMXYER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(=O)C3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303971
Record name 8-chloro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one

CAS RN

38314-49-7
Record name NSC163829
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163829
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-chloro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-chloro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one
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8-chloro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one
Reactant of Route 3
8-chloro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one
Reactant of Route 4
8-chloro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one
Reactant of Route 5
8-chloro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one
Reactant of Route 6
8-chloro-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one

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